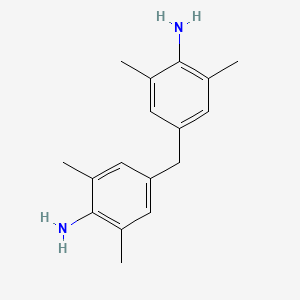

4,4'-Methylenebis(2,6-dimethylaniline)

Descripción

Historical Context and Evolution of Aromatic Diamines in Material Science Research

Aromatic diamines are organic compounds containing two amine groups attached to an aromatic ring system. wikipedia.org They serve as fundamental building blocks, or monomers, for the synthesis of high-performance polymers such as polyamides, polyimides, and polyureas. wikipedia.org Historically, the utility of aromatic diamines was recognized in the development of thermally stable and mechanically robust materials. For instance, catalyzed oxidative coupling of primary aromatic diamines has been employed to produce linear azopolymers with good thermal stability up to 300°C. acs.org

The evolution of their use in material science has been marked by a drive to tailor polymer properties by modifying the diamine structure. Researchers have explored various strategies to control the reactivity of the amine groups. iucr.org One approach involves introducing electron-withdrawing substituents to decrease the nucleophilicity of the diamine, thereby slowing down reaction rates. iucr.org This is particularly useful for creating prepregs with a long shelf life. iucr.org Another key strategy is the introduction of bulky groups in the ortho position to the amine, which creates steric hindrance. iucr.org This steric effect is a defining characteristic of 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues. iucr.org Furthermore, research into aromatic diamines has led to the development of conductive polymers for applications in sensors, catalysis, and anti-corrosion coatings. cyberleninka.ru

Significance of 4,4'-Methylenebis(2,6-dimethylaniline) within Advanced Polymer Systems

The significance of 4,4'-Methylenebis(2,6-dimethylaniline) in advanced polymer systems stems directly from its molecular architecture. The presence of two methyl groups ortho to each amino group creates significant steric hindrance, which modulates the reactivity of the amines. iucr.org This controlled reactivity is highly desirable in the production of materials like polyurethanes and epoxy resins, where it acts as a hardener or curing agent. iucr.orgosti.gov The slower reaction rate allows for better processing and handling of the resin before it solidifies. iucr.org

This compound is also used as a component in some rubber accelerators and surface coatings. biosynth.com Moreover, it serves as an activator in the production of chlorinated polyvinyl chloride (CPVC). biosynth.com The structural analogue, 4,4′-methylenebis(2,6-diethylaniline), is noted for its role as a curing agent for a wide range of resins and as a building block for sterically demanding compounds used in catalysis. iucr.orgresearchgate.net The substitution pattern on the aromatic rings of diamines has a profound effect on the properties of the resulting polymers. For example, polyimides containing methyl disubstituted groups, such as in 4,4'-Methylenebis(2,6-dimethylaniline), have been shown to exhibit better thermal and thermo-oxidative stability compared to those with halogen substituents. kpi.ua

Below is a table summarizing some of the key properties of 4,4'-Methylenebis(2,6-dimethylaniline).

| Property | Value |

| CAS Number | 4073-98-7 |

| Molecular Formula | C₁₇H₂₂N₂ |

| Molecular Weight | 254.37 g/mol |

| Melting Point | 121-123 °C |

| IUPAC Name | 4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline |

Data sourced from multiple references. sigmaaldrich.comchemscene.comnih.gov

Academic Research Trajectories and Interdisciplinary Relevance

Academic research involving 4,4'-Methylenebis(2,6-dimethylaniline) and related aromatic diamines is multifaceted. A significant area of investigation is the relationship between the chemical structure of diamine monomers and the final properties of the polymers they form. mdpi.com Studies have focused on how factors like basicity (pKa) and steric hindrance influence the reactivity of the diamines and the characteristics of the resulting polyamides and polyimides, enabling the design of materials for specific applications like dialysis membranes or thermo-resistant materials. mdpi.com

The synthesis of new, functionalized aromatic diamines is another active research front. lew.ro For instance, new diamines containing azobenzene (B91143) groups have been synthesized for potential use in photonics and optoelectronics, leveraging the photoisomerization properties of the azobenzene unit. lew.ro Furthermore, the unique structural motifs of diamines make them valuable in coordination chemistry and catalysis. wikipedia.org Research has explored the synthesis of vicinal and other substituted diamines as they are common motifs in biologically active molecules and can serve as precursors for a range of functionalized compounds. nih.govnih.gov The study of the crystal structure of compounds like 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues provides crucial data to understand their reactivity and to develop new materials. iucr.orgresearchgate.net A search of the Cambridge Structural Database (CSD) revealed that 4,4′-methylenebis(2,6-dimethylaniline) can exist in two polymorphic modifications. iucr.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-amino-3,5-dimethylphenyl)methyl]-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8H,9,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOXRVODFQGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)CC2=CC(=C(C(=C2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193713 | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4073-98-7 | |

| Record name | 4,4′-Methylenebis(2,6-dimethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004073987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebis(2,6-xylidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-xylidine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2,6-XYLIDINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZX9T33K7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation

Classical and Modern Synthetic Approaches to 4,4'-Methylenebis(2,6-dimethylaniline)

The synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues is predominantly achieved through the acid-catalyzed condensation of the corresponding aniline (B41778) with a formaldehyde (B43269) source.

The classical and most direct method for synthesizing methylene-bridged bisanilines involves the reaction of a substituted aniline with formaldehyde in the presence of a strong acid catalyst, typically hydrochloric acid (HCl). In the case of 4,4'-Methylenebis(2,6-dimethylaniline), the reaction proceeds by condensing 2,6-dimethylaniline (B139824) with formaldehyde. The reaction mechanism involves the electrophilic substitution of the aniline derivative. The ortho-methyl groups on the aniline ring direct the substitution to the para position, leading to the desired 4,4'-bridged product.

A similar, well-documented synthesis is that of its close analogue, 4,4'-methylenebis(2,6-diethylaniline) (B67957) (MDEA), which is prepared by reacting 2,6-diethylaniline (B152787) with paraformaldehyde (a solid source of formaldehyde) and hydrochloric acid in an aqueous medium. nih.gov This acid-catalyzed condensation is a robust and widely used strategy for this class of compounds.

An alternative, more modern approach avoids the direct use of formaldehyde. One such method involves reacting an aromatic amine hydrochloride, such as 2,6-dimethylaniline hydrochloride, with dimethylsulfoxide (DMSO). google.com This process also yields the corresponding methylenebis-aniline, providing a different pathway to the target molecule. google.com

Achieving high yield and purity in the synthesis of 4,4'-Methylenebis(2,6-dimethylaniline) and its analogues is critically dependent on the careful control of reaction parameters. Key variables include temperature, reaction time, and the stoichiometry of the reactants and catalyst.

For the synthesis of the diethyl analogue (MDEA) via the formaldehyde condensation route, heating a mixture of 2,6-diethylaniline, paraformaldehyde, and hydrochloric acid in water to 353 K (80°C) for 3 hours resulted in a high yield of 94%. nih.govresearchgate.net Subsequent neutralization with sodium hydroxide (B78521) precipitates the product, which can then be filtered and dried. nih.gov Another method, using 2,6-diethylaniline hydrochloride and dimethylsulfoxide in diethyl carbonate, involved heating to 125°C for 2.5 hours, by which time the starting aniline was completely converted. google.com

The table below summarizes different reaction conditions reported for the synthesis of sterically hindered methylenebis(anilines).

Table 1: Laboratory Synthesis Parameters for Methylenebis(anilines)

| Starting Aniline | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2,6-Diethylaniline | Paraformaldehyde, HCl | Water | 353 K (80°C) | 3 h | 94% nih.govresearchgate.net |

| 2,6-Diethylaniline Hydrochloride | Dimethylsulfoxide | Diethyl Carbonate | 125°C | 2.5 h | Complete Conversion google.com |

| 3-Chloro-2,6-diethylaniline | Paraformaldehyde, HCl | Water | 353 K (80°C) | 3 h | Not specified nih.gov |

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies

To probe the relationship between molecular structure and chemical reactivity, various derivatives and analogues of 4,4'-Methylenebis(2,6-dimethylaniline) are synthesized. These modifications primarily target the amine functionalities and the aromatic rings.

N-alkylation introduces alkyl groups onto the nitrogen atoms of the primary amine functions. A prominent green chemistry approach for N-methylation utilizes dimethyl carbonate (DMC) as a methylating agent. For instance, the full N,N-methylation of 4,4'-methylenedianiline (B154101) (MDA) to produce 4,4'-methylene bis(N,N-dimethylaniline) (MBDMA) has been achieved with yields as high as 97% using a NaY zeolite catalyst at 190°C. researchgate.net This method represents a feasible route for the N,N-dimethylation of 4,4'-Methylenebis(2,6-dimethylaniline). Bimetallic nanoparticle catalysts, such as Cu-Zr, have also been shown to be effective for the selective N-methylation of various amines using DMC. nih.gov These methods are considered environmentally benign compared to traditional alkylating agents like alkyl halides. nih.gov N-acylation, the introduction of an acyl group, is another common derivatization, though specific examples for 4,4'-Methylenebis(2,6-dimethylaniline) are less commonly detailed in general literature.

Introducing bulky substituents onto the aromatic rings creates sterically hindered analogues, which are valuable for investigating reaction mechanisms and modulating reactivity. A key strategy is to introduce additional or larger alkyl groups or other substituents at the ortho- and meta-positions of the aniline rings.

The derivatives of 4,4'-Methylenebis(2,6-dimethylaniline), particularly its sterically hindered analogues, are important as building blocks for creating sterically demanding ligands used in catalysis. nih.govresearchgate.netresearchgate.net While the compound itself is not typically a catalyst, its structure serves as a scaffold for ligands that can coordinate to metal centers. The bulky substituents, such as the ortho-dimethyl or ortho-diethyl groups, create a specific steric environment around the metal, which can influence the selectivity and activity of the resulting catalyst. For example, ruthenium(0) catalysis has been employed for the synthesis of sterically-hindered amines, which are valuable intermediates for creating such complex ligands. rsc.org The ability to fine-tune the steric and electronic properties by synthesizing various analogues makes this class of compounds highly useful for developing new materials and specialized ligands for catalytic processes. nih.govresearchgate.net

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Reactivity and Polymerization Mechanisms of 4,4'-Methylenebis(2,6-dimethylaniline)

The nucleophilic character of the primary amine groups is central to the primary industrial applications of 4,4'-Methylenebis(2,6-dimethylaniline), particularly in polymer chemistry. The lone pair of electrons on the nitrogen atoms allows this molecule to act as a potent nucleophile, attacking electrophilic centers to form new covalent bonds. This reactivity is, however, modulated by the steric hindrance imposed by the two methyl groups positioned ortho to each amine group. This steric shielding reduces the accessibility of the nitrogen's lone pair, thereby decreasing its reaction rate compared to unhindered aromatic amines. This moderated reactivity is often a desirable characteristic in controlled polymerization processes.

4,4'-Methylenebis(2,6-dimethylaniline) is utilized as a curing agent, or hardener, for thermosetting resins, most notably epoxy resins. The curing process involves the nucleophilic addition of the primary amine groups to the electrophilic carbon atoms of the epoxide rings in the resin monomers.

Initial Ring-Opening: A primary amine group from the 4,4'-Methylenebis(2,6-dimethylaniline) molecule attacks an epoxide ring of an epoxy resin monomer. This results in the opening of the epoxide ring and the formation of a secondary amine and a hydroxyl group.

Cross-linking: The newly formed secondary amine is also nucleophilic and can react with another epoxide group, leading to the formation of a tertiary amine and another hydroxyl group. This step contributes to the formation of a highly cross-linked, three-dimensional network.

Network Formation: As these reactions continue, the individual resin monomers become interconnected by the diamine molecules, leading to a significant increase in molecular weight and viscosity. Ultimately, a rigid, infusible, and insoluble thermoset material is formed.

The steric hindrance provided by the ortho-methyl groups on the aniline (B41778) rings slows down the curing reaction compared to less hindered diamines like 4,4'-methylenedianiline (B154101) (MDA). This reduced reactivity can be advantageous, as it provides a longer pot life for the resin mixture, allowing for better processing and handling before gelation occurs. The curing temperature for epoxy resins with this type of curing agent typically ranges from 60-200°C. google.com

Table 1: Comparison of Reactivity in Epoxy Systems

| Curing Agent | Relative Reactivity | Key Structural Feature |

|---|---|---|

| 4,4'-Methylenedianiline (MDA) | High | Unhindered primary amine |

In the synthesis of polyurethanes, 4,4'-Methylenebis(2,6-dimethylaniline) functions as a chain extender. Polyurethanes are typically formed from the reaction of a diisocyanate with a polyol. The initial product is a prepolymer with isocyanate (-NCO) groups at its ends. The chain extender, in this case, the diamine, is then added to link these prepolymer chains together, significantly increasing the molecular weight and influencing the final properties of the polymer.

The mechanism of chain extension involves the nucleophilic attack of the primary amine groups of 4,4'-Methylenebis(2,6-dimethylaniline) on the electrophilic carbon atom of the isocyanate groups of the prepolymer. This reaction is a rapid, step-growth polymerization that forms urea linkages (-NH-CO-NH-).

Prepolymer Formation: A diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer.

Chain Extension: The diamine is introduced, and its two primary amine groups react with the terminal isocyanate groups of two different prepolymer chains.

Polymer Formation: This linking of prepolymer chains results in a high molecular weight polyurethane-urea copolymer. The properties of the final elastomer are highly dependent on the structure of the chain extender.

The use of a sterically hindered diamine like 4,4'-Methylenebis(2,6-dimethylaniline) can help to control the reaction rate, which is crucial for processes like reaction injection molding (RIM) and the production of cast elastomers. The slower reaction allows for better mixing and mold filling before the material solidifies.

Oxidation and Reduction Pathways of the Diamine Moiety

The diamine moiety of 4,4'-Methylenebis(2,6-dimethylaniline) is susceptible to both oxidation and reduction reactions, although specific studies on this particular molecule are not extensively detailed in the available literature. However, the reactivity can be inferred from the behavior of similar aromatic amines.

Oxidation Pathways:

Aromatic amines are generally susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The nitrogen atoms of the diamine moiety can be oxidized, and the aromatic rings themselves can also undergo oxidation.

Oxidation of the Amine Groups: The primary amine groups can be oxidized to form nitroso (-NO), nitro (-NO2), or azoxy (-N=N(O)-) functionalities. Strong oxidizing agents can lead to the formation of colored quinone-imine structures, which are often responsible for the discoloration of aromatic amine-containing materials upon exposure to light and air.

Oxidation of the Aromatic Rings: The electron-donating nature of the amine groups activates the aromatic rings towards oxidation. Studies on the chemical oxidation of 2,6-dimethylaniline (B139824), a structural component of the target molecule, have shown that oxidation can lead to the formation of products such as 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone. nih.gov It is plausible that similar oxidative degradation of the aromatic rings could occur in 4,4'-Methylenebis(2,6-dimethylaniline) under harsh oxidative conditions.

Reduction Pathways:

While the amine groups in 4,4'-Methylenebis(2,6-dimethylaniline) are already in a reduced state, the aromatic rings can be reduced under certain conditions.

Catalytic Hydrogenation: The benzene rings can be reduced to cyclohexane rings via catalytic hydrogenation at high pressure and temperature using catalysts such as platinum, palladium, or nickel. libretexts.org This would result in the formation of 4,4'-methylenebis(2,6-dimethylcyclohexylamine). This transformation would convert the aromatic diamine into an aliphatic diamine, which would have significantly different reactivity and properties.

It is important to note that the reduction of aromatic rings is generally more difficult than the reduction of other functional groups like nitro groups or ketones. libretexts.org Aromatic nitro compounds are commonly reduced to aromatic amines using methods like catalytic hydrogenation or dissolving metal reductions (e.g., using tin or iron in acidic solution). acs.orgyoutube.com

Electrophilic Substitution Reactions on Aromatic Rings

The aromatic rings of 4,4'-Methylenebis(2,6-dimethylaniline) are activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating primary amine groups. The lone pair of electrons on the nitrogen atom can be delocalized into the pi-system of the benzene ring, increasing the electron density at the ortho and para positions relative to the amine group.

However, the substitution pattern is influenced by several factors:

Directing Effects of the Amino Group: The -NH2 group is a powerful ortho-, para-director. This means that incoming electrophiles will preferentially attack the positions ortho and para to the amine group.

Steric Hindrance: The two methyl groups at the ortho positions to each amine group create significant steric hindrance. This will likely disfavor substitution at these positions, making the para position the most probable site for electrophilic attack.

Influence of the Methylene Bridge: The methylene bridge (-CH2-) connects the two aniline rings at the para position relative to the amine groups. This means the para position is already substituted.

Protonation under Acidic Conditions: In strongly acidic media, which are often used in EAS reactions (e.g., nitration, sulfonation), the basic amine groups will be protonated to form anilinium ions (-NH3+). The anilinium ion is a strongly deactivating, meta-directing group due to its positive charge and the resulting inductive electron withdrawal.

Therefore, the outcome of an electrophilic substitution reaction on 4,4'-Methylenebis(2,6-dimethylaniline) is highly dependent on the reaction conditions.

Under neutral or weakly acidic conditions: The amine groups remain as -NH2 and are strongly activating and ortho-, para-directing. Given that the ortho positions are sterically hindered and the para position is occupied by the methylene bridge, electrophilic substitution would be expected to occur at the remaining ortho position (meta to the methylene bridge).

Under strongly acidic conditions: The amine groups are protonated to -NH3+, which is deactivating and meta-directing. In this case, electrophilic substitution would be directed to the positions meta to the anilinium group.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions often fail with anilines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring. libretexts.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Conditions | Predicted Position of Substitution |

|---|---|---|

| Bromination | Br2, neutral solvent | Ortho to the amine group (meta to the methylene bridge) |

| Nitration | HNO3, H2SO4 | Meta to the protonated amine group |

Advanced Materials Science Applications and Polymer Modification Research

Development of High-Performance Epoxy Resins Utilizing 4,4'-Methylenebis(2,6-dimethylaniline)

Aromatic diamines are a well-established class of curing agents, or hardeners, for epoxy resins. evitachem.comgoogle.com 4,4'-Methylenebis(2,6-dimethylaniline) is recognized for its role in this application, where it facilitates the transformation of liquid epoxy resins into hard, infusible, and durable thermoset plastics. google.com The selection of this diamine as a curing agent is aimed at producing materials with enhanced performance characteristics suitable for demanding environments. However, a notable characteristic of 4,4'-Methylenebis(2,6-dimethylaniline) is its high melting point, which can present processing challenges compared to its liquid or lower-melting-point analogs. google.com

The incorporation of 4,4'-Methylenebis(2,6-dimethylaniline) as a curing agent in epoxy formulations is designed to significantly enhance the mechanical performance and thermal stability of the cured material. evitachem.com The rigid aromatic structures and the formation of a dense, covalently bonded network result in polymers with high strength, toughness, and resistance to deformation at elevated temperatures. evitachem.comgoogle.com The family of hindered aromatic amines, to which this compound belongs, is known to produce epoxy systems with superior thermal stability, making them suitable for applications in aerospace and electronics where high-temperature performance is critical. evitachem.com

The curing of an epoxy resin with 4,4'-Methylenebis(2,6-dimethylaniline) involves the chemical reaction between the primary amine (-NH2) groups of the diamine and the epoxide groups of the resin. Each primary amine group can react with two epoxy groups, leading to the formation of a highly crosslinked, three-dimensional polymer network.

A key aspect of this compound's function is the steric hindrance provided by the methyl groups positioned ortho to the amine functionalities. This steric bulk reduces the reactivity of the amine groups. mdpi.com This moderated reactivity can be a significant advantage in industrial processing, as it extends the gelation time (pot life) of the resin mixture. A longer pot life allows for more thorough impregnation of reinforcing fillers, such as glass or carbon fibers, which is crucial in the manufacturing of composite materials. mdpi.com The specific geometry of the diamine molecule influences the final architecture and properties of the crosslinked network. mdpi.com

Table 1: Comparison of Relative Reactivity in Epoxy Curing for Different Aromatic Diamines

Diamine Curing Agent Key Structural Feature Relative Reactivity Rationale 4,4'-Methylenedianiline (B154101) (MDA) Unsubstituted (No ortho groups) High Amine groups are unhindered, allowing for rapid reaction with epoxides. 4,4'-Methylenebis(2,6-dimethylaniline) Steric hindrance from ortho-methyl groups Moderate / Low Methyl groups physically obstruct the approach of epoxy groups to the amine, slowing the reaction rate. nih.gov 4,4'-Diaminodiphenyl sulfone (DDS) Electron-withdrawing sulfone group Low The strongly electron-withdrawing sulfone group reduces the nucleophilicity (reactivity) of the amine groups.

Polyurethane Elastomer and Foam Formulation Research

The controlled reactivity of hindered diamines can be beneficial, providing a longer pour life, which is the time available to mix and cast the liquid polyurethane before it becomes too viscous. nih.gov This allows for the production of complex molded parts without premature gelling. The resulting polyurethane elastomers exhibit enhanced mechanical and dynamic properties, making them suitable for applications requiring high durability and resilience. evitachem.com

Application as an Activator in Chlorinated Polyvinyl Chloride (CPVC) Systems

Based on a thorough review of the available research, there is no information to suggest the use of 4,4'-Methylenebis(2,6-dimethylaniline) as an activator in Chlorinated Polyvinyl Chloride (CPVC) systems. While research exists on the chemical modification of Polyvinyl Chloride (PVC) using various amines to alter its properties, this does not equate to its use as a system activator. researchgate.netresearchgate.net

Exploration in Novel Composite Materials and Surface Coatings

The role of 4,4'-Methylenebis(2,6-dimethylaniline) as a high-performance epoxy curing agent makes it a candidate for the matrix material in advanced composites. google.com These composites, which combine the epoxy matrix with reinforcing fibers, are valued for their high strength-to-weight ratio and are used in aerospace, automotive, and sporting goods industries. The ability of this hardener to provide high thermal stability is particularly crucial for components that operate in high-temperature environments. evitachem.com

Furthermore, related hindered amines serve as precursors in the synthesis of other high-performance polymers like bismaleimide (B1667444) (BMI) resins. johnson-fine.com These BMI resins are used to manufacture composite structures such as copper clad laminates, which form the foundation of printed circuit boards (PCBs) in electronics, an application demanding exceptional heat and chemical resistance. johnson-fine.com The epoxy systems cured with these amines are also formulated into high-performance, corrosion-resistant surface coatings. evitachem.com

Research in Photosensitive Plate Development from Polymerizable Aromatic Amines

Aromatic diamines are fundamental monomers for creating photopolymerizable polyimide precursors, which are used in microelectronics to produce photosensitive plates. google.comgoogleapis.com The general process involves synthesizing a soluble polyamic acid from an aromatic diamine and a dianhydride, and then attaching a photopolymerizable group to the polymer backbone. googleapis.com

This photosensitive polymer can be applied as a thin film, exposed to UV light through a patterned mask, and subsequently developed. The light exposure causes the photopolymerizable groups in the exposed areas to crosslink, rendering them insoluble. The unexposed, unpolymerized material is then washed away, leaving a precise, patterned relief structure. googleapis.com A final heating step converts this structure into a stable polyimide with excellent dielectric and mechanical properties. googleapis.com While 4,4'-Methylenebis(2,6-dimethylaniline) is a member of the aromatic diamine class used for these applications, specific research detailing its use in this context was not identified in the search results. The principle, however, relies on the reactivity of the aromatic diamine structure. google.comdigitellinc.com

Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylaniline)

Table of Mentioned Compounds

Toxicological and Mechanistic Carcinogenesis Research

In Vitro Genotoxicity Assessments

In vitro assays are fundamental in determining a chemical's intrinsic ability to cause genetic damage. These tests expose isolated cells or microorganisms to the compound in a controlled environment.

The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool for identifying substances that can cause gene mutations. nih.gov This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. youtube.comyoutube.com A positive result, or reversion to prototrophy, is indicated by colony growth on a histidine-limited medium, suggesting the test chemical has caused a mutation in the histidine operon. nih.govyoutube.com

For 4,4'-Methylenebis(2,6-dimethylaniline), structure-activity relationship studies on a series of 4,4'-methylenedianiline (B154101) (MDA) derivatives provide significant insight. Research has shown that the mutagenic activity of MDA derivatives in the Salmonella assay is highly dependent on the substituents attached to the aromatic rings. Specifically, the substitution of both positions ortho to the amino group (the 2 and 6 positions) was found to eliminate mutagenic activity. nih.gov Given that 4,4'-Methylenebis(2,6-dimethylaniline) possesses methyl groups at both ortho positions on each aniline (B41778) ring, it is predicted to be non-mutagenic in this assay. nih.gov

In contrast, the parent compound, 4,4'-methylenedianiline (MDA), and the chlorinated analogue, 4,4'-methylene-bis-2-chloroaniline (MOCA), are both recognized as bacterial mutagens that require metabolic activation to exert their effects. nih.gov Studies on MOCA's metabolites have further demonstrated that the N-hydroxy metabolite is directly mutagenic in Salmonella typhimurium strains TA98 and TA100. nih.gov

| Compound | Mutagenic Activity in Ames Test | Metabolic Activation Required | Reference |

|---|---|---|---|

| 4,4'-Methylenebis(2,6-dimethylaniline) | Predicted Negative | N/A (based on structure) | nih.gov |

| 4,4'-methylenedianiline (MDA) | Positive | Yes | nih.gov |

| 4,4'-methylene-bis-2-chloroaniline (MOCA) | Positive | Yes | nih.gov |

| N-hydroxy-MOCA | Positive | No | nih.gov |

Investigations into chromosomal aberrations (changes in chromosome structure or number) and primary DNA damage (such as strand breaks) are critical components of genotoxicity assessment. However, specific studies investigating the potential of 4,4'-Methylenebis(2,6-dimethylaniline) to induce chromosomal aberrations or direct DNA damage in vitro were not found in the reviewed scientific literature.

For comparison, research on structurally related compounds like 2,6-dimethylaniline (B139824), which represents one of the aniline moieties of the target compound, has shown the induction of DNA strand breaks in cultured mammalian cells via a mechanism likely involving the generation of reactive oxygen species (ROS). nih.gov

In Vivo Carcinogenesis Research Models

In vivo models and related research explore the carcinogenic potential of a substance within a whole organism or using cells in culture to model multi-step carcinogenesis.

Cell transformation assays (CTAs) are in vitro methods used to model the stages of carcinogenesis. These assays measure the ability of a chemical to induce phenotypic changes in cultured cells, causing them to lose contact inhibition and acquire tumorigenic potential. mdpi.com There is no specific data available in the scientific literature regarding the ability of 4,4'-Methylenebis(2,6-dimethylaniline) to induce neoplastic transformation in cultured cell systems.

In contrast, studies on the metabolites of related aromatic amines have demonstrated transformative potential. For example, N-hydroxy-4,4'-methylenebis[2-chloroaniline] (N-OH-MOCA) has been shown to cause the neoplastic transformation of immortalized human uroepithelial cells (SV-HUC) into a tumorigenic state. nih.govscispace.com When these transformed cells were injected into athymic nude mice, they formed carcinomas, confirming their malignant potential. nih.gov

The formation of covalent bonds between a chemical or its metabolites and biological macromolecules like DNA and proteins is a key mechanism in chemical carcinogenesis. These adducts can lead to mutations, cellular dysfunction, and the initiation of cancer.

Hemoglobin Adducts: Research has shown that 4,4'-Methylenebis(2,6-dimethylaniline) binds to hemoglobin (Hb) in vivo. The binding occurs solely as the intact diamine. The presence of two ortho substituents, as in 4,4'-Methylenebis(2,6-dimethylaniline), is noted to drastically reduce the formation of Hb adducts compared to less substituted analogues.

DNA Adducts: There is a lack of specific data on the formation of DNA adducts by 4,4'-Methylenebis(2,6-dimethylaniline) in the available literature. However, studies on its structural component, 2,6-dimethylaniline, have demonstrated that it can be metabolized in vivo to intermediates that covalently bind to DNA in mice, with adducts detected in the bladder and liver. nih.gov

Comparing the toxicological properties of 4,4'-Methylenebis(2,6-dimethylaniline) with its more extensively studied analogues, MOCA and MDA, highlights the critical role of molecular structure in determining carcinogenic potential.

Genotoxicity: As noted, the ortho-dimethyl substitution in 4,4'-Methylenebis(2,6-dimethylaniline) appears to eliminate the mutagenic activity seen in the Salmonella assay with MDA and MOCA. nih.govnih.gov This suggests that steric hindrance from the ortho-methyl groups may prevent the metabolic activation necessary for mutagenicity or inhibit the interaction of active metabolites with bacterial DNA.

Adduct Formation: The formation of DNA adducts is a critical step in the carcinogenicity of MOCA. Following metabolic activation to N-hydroxy-MOCA, two primary DNA adducts have been identified in vitro and in vivo: N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol and N-(deoxyadenosin-8-yl)-4-amino-3-chlorotoluene. cdc.gov These adducts have been detected in the liver and lungs of rats treated with MOCA and in the exfoliated urothelial cells of an occupationally exposed worker. cdc.govnih.gov While 4,4'-Methylenebis(2,6-dimethylaniline) forms hemoglobin adducts, the extent of this binding is significantly reduced compared to compounds like MDA and MOCA, a phenomenon attributed to the ortho-substituents.

Carcinogenic Mechanism: The data for MOCA and MDA support a mechanism involving metabolic activation to electrophilic intermediates that bind to DNA, leading to mutations and initiating tumorigenesis. For 4,4'-Methylenebis(2,6-dimethylaniline), the lack of mutagenicity in the Ames test and the reduced capacity for adduct formation suggest a potentially different or lower carcinogenic potential compared to MOCA and MDA. The steric shielding provided by the ortho-methyl groups likely plays a decisive role in mitigating these key genotoxic events.

| Toxicological Endpoint | 4,4'-Methylenebis(2,6-dimethylaniline) | MOCA | MDA |

|---|---|---|---|

| Mutagenicity (Ames Test) | Predicted Negative nih.gov | Positive nih.gov | Positive nih.gov |

| Neoplastic Transformation | Data not available | Positive (N-OH metabolite) nih.govscispace.com | Data not available |

| DNA Adducts | Data not available | Positive cdc.govnih.gov | Positive |

| Hemoglobin Adducts | Positive (reduced formation) | Positive | Positive |

Mechanisms of Cellular Toxicity and Biochemical Pathways

The cellular toxicity of 4,4'-Methylenebis(2,6-dimethylaniline), a member of the aromatic amine class of chemicals, is intrinsically linked to its metabolic fate within the body. The biotransformation of this compound is a dual-edged sword, involving processes that can either neutralize it for safe excretion or convert it into highly reactive molecules capable of inflicting cellular damage. These processes are central to understanding its carcinogenic potential.

Metabolic Activation and Detoxification Pathways of Aromatic Amines

Aromatic amines are pro-carcinogens, meaning they require metabolic activation to exert their carcinogenic effects. acs.org This bioactivation is a multi-step process primarily carried out by enzymes in the liver and other tissues. Concurrently, detoxification pathways compete to neutralize and eliminate these compounds and their metabolites.

Metabolic Activation

The primary activation pathway for aromatic amines begins with oxidation of the amino group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, CYP2A6, and CYP2A13. nih.govnih.govnih.gov This initial step, known as N-hydroxylation, converts the aromatic amine into a more reactive N-hydroxyarylamine intermediate. who.intoup.com

This N-hydroxy metabolite can undergo a second activation step, O-esterification, through conjugation with acetate or sulfate. who.int N-acetyltransferases (NATs) can catalyze O-acetylation, while sulfotransferases (SULTs) catalyze O-sulfonation, forming N-acetoxy or N-sulfonyloxy esters, respectively. nih.govnih.govcapes.gov.br These ester conjugates are often unstable and can break down (heterolysis) to form a highly reactive, electron-deficient species known as an arylnitrenium ion. acs.orgwho.intoup.com This ultimate carcinogen is a powerful electrophile that can covalently bind to nucleophilic sites on cellular macromolecules, most notably forming adducts with DNA, particularly at the C8 position of guanine bases. acs.orgwho.int Such DNA adducts can lead to genetic mutations if not repaired, initiating the process of carcinogenesis. acs.org

Table 1: Key Enzymes in the Metabolic Activation of Aromatic Amines

| Enzyme Family | Specific Enzymes | Function in Activation | Resulting Metabolite |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP2A13, CYP2A6 | N-hydroxylation of the primary amine group. nih.govnih.gov | N-hydroxyarylamine |

| N-acetyltransferases (NATs) | NAT1, NAT2 | O-acetylation of the N-hydroxyarylamine. nih.govacs.org | N-acetoxyarylamine |

| Sulfotransferases (SULTs) | SULTs | O-sulfonation of the N-hydroxyarylamine. nih.govcapes.gov.br | N-sulfonyloxyarylamine |

Detoxification Pathways

Competing with metabolic activation are several detoxification pathways that aim to render the aromatic amine and its metabolites more water-soluble and easier to excrete. A key detoxification reaction is N-acetylation of the parent amine, catalyzed by NAT enzymes. who.int This reaction typically reduces the compound's toxicity by preventing the initial, activating N-hydroxylation step. who.int

Another significant detoxification route is ring oxidation, or C-hydroxylation, where CYP450 enzymes add a hydroxyl group directly to the aromatic ring system. who.intoup.com The resulting phenolic metabolites are generally considered detoxification products. oup.com

These hydroxylated metabolites, as well as the parent amine, can then undergo Phase II conjugation reactions. The most prominent of these is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.netwashington.edu This process attaches a glucuronic acid molecule to the compound, drastically increasing its water solubility and facilitating its elimination via urine or bile. researchgate.net While generally a detoxification step, some N-glucuronide conjugates of aromatic amines are acid-labile and can revert to the parent amine in the acidic environment of the urinary bladder, which can then undergo local activation. researchgate.netwashington.edu Sulfation of ring-hydroxylated metabolites is another conjugation pathway that aids in detoxification and excretion. nih.govcapes.gov.br

Table 2: Key Enzymes in the Detoxification of Aromatic Amines

| Enzyme Family | Specific Enzymes | Function in Detoxification |

|---|---|---|

| N-acetyltransferases (NATs) | NAT1, NAT2 | N-acetylation of the parent amine, preventing N-hydroxylation. who.int |

| Cytochrome P450 (CYP) | Various | C-hydroxylation (ring oxidation) to form less reactive phenols. oup.com |

| UDP-glucuronosyltransferases (UGTs) | Various (e.g., UGT1A family) | Conjugation with glucuronic acid to increase water solubility for excretion. researchgate.net |

Oxidative Stress and Inflammatory Response Mechanisms

Beyond the formation of DNA adducts, the metabolism of aromatic amines can induce cellular toxicity through the generation of oxidative stress and the subsequent inflammatory response. rsc.org These two processes are intricately linked and can create a self-perpetuating cycle of cellular damage. mdpi.comnih.gov

Oxidative Stress

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.comnih.gov The metabolic intermediates of aromatic amines, particularly N-hydroxyarylamines and their derivatives, can participate in redox cycling. rsc.orgwho.int In this process, the metabolites are repeatedly oxidized and reduced, a cycle that transfers electrons to molecular oxygen, generating superoxide radicals and other ROS like hydrogen peroxide. rsc.org

This overproduction of ROS can overwhelm cellular antioxidant systems, such as glutathione (GSH), superoxide dismutase (SOD), and catalase. nih.govmdpi.com The excess ROS can then inflict widespread damage on cellular components, including lipid peroxidation of membranes, oxidation of proteins, and oxidative damage to DNA, leading to further mutations. nih.govnih.gov

Inflammatory Response

The cellular damage and oxidative stress induced by aromatic amine metabolism can trigger a sterile inflammatory response. mdpi.comnih.gov ROS themselves can act as signaling molecules, activating key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). mdpi.com Activation of these pathways leads to the increased expression and release of pro-inflammatory cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6)) and other inflammatory mediators. mdpi.com This inflammatory cascade can attract immune cells to the site of damage, which can, in turn, produce more ROS, thus amplifying the oxidative stress and creating a chronic inflammatory environment that is conducive to tumor promotion. nih.gov

Table 3: Key Mediators and Markers in Oxidative Stress and Inflammation

| Process | Mediator/Marker | Description |

|---|---|---|

| Oxidative Stress | Reactive Oxygen Species (ROS) | Highly reactive molecules (e.g., superoxide radical) generated during metabolic redox cycling. rsc.org |

| Glutathione (GSH/GSSG ratio) | A key cellular antioxidant; a decreased GSH/GSSG ratio indicates oxidative stress. | |

| Lipid Peroxidation | Oxidative degradation of lipids in cell membranes, leading to cell damage. | |

| Inflammation | NF-κB | A transcription factor activated by ROS that promotes the expression of inflammatory genes. mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,4'-Methylenebis(2,6-dimethylaniline) |

| Acetate |

| Glucuronic acid |

| Guanine |

| Hydrogen peroxide |

| Interleukin-6 (IL-6) |

| Sulfate |

| Superoxide radical |

Environmental Research and Ecotoxicological Implications

Environmental Fate and Transport Mechanisms

The environmental behavior of 4,4'-Methylenebis(2,6-dimethylaniline), also known as 4,4'-Methylenebis(2,6-xylidine), is characterized by a notable lack of comprehensive studies. While general classifications indicate potential environmental risks, detailed research into its specific fate and transport mechanisms is limited in publicly available scientific literature.

Biodegradation Pathways in Aquatic and Soil Environments

Photodegradation and Hydrolytic Stability Studies

Detailed experimental data from photodegradation and hydrolytic stability studies for 4,4'-Methylenebis(2,6-dimethylaniline) are scarce. The stability of the molecule towards light-induced degradation and hydrolysis under typical environmental pH and temperature conditions has not been thoroughly characterized in the available literature.

Sorption and Volatilization Characteristics in Environmental Compartments

The mobility of 4,4'-Methylenebis(2,6-dimethylaniline) in the environment is considered to be low, primarily due to its low water solubility thermofisher.com. This property suggests that if released into the environment, the compound would likely adsorb to soil and sediment particles rather than remaining in the water column. Consequently, spillage is unlikely to penetrate deeply into the soil thermofisher.com. However, specific data on its soil organic carbon-water partitioning coefficient (Koc) and volatilization rates, such as the Henry's Law constant, are not well-documented.

Bioaccumulation and Biomagnification Potential in Ecological Systems

The potential for 4,4'-Methylenebis(2,6-dimethylaniline) to bioaccumulate in organisms and biomagnify through the food web has not been specifically studied. Bioaccumulation refers to the process where the concentration of a chemical builds up in an individual organism over time, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. While the compound's properties may suggest a potential for these processes, empirical data from field or laboratory studies, such as bioconcentration factors (BCF), are not available to confirm this potential.

Ecotoxicity Assessments in Aquatic and Terrestrial Organisms

Impact on Aquatic Biota and Ecosystems

The primary information regarding the ecotoxicity of 4,4'-Methylenebis(2,6-dimethylaniline) comes from standardized hazard classifications. The compound is consistently labeled as being toxic to aquatic life with long-lasting effects tcichemicals.com. This classification indicates that the substance can cause harm to aquatic organisms such as fish, crustaceans (like Daphnia), and algae, and that its persistence in the environment may lead to chronic effects.

Detailed ecotoxicological studies providing specific endpoint values, such as the median lethal concentration (LC50) or no-observed-effect concentration (NOEC) for various aquatic species, are not widely available in the reviewed literature. The general hazard classification suggests that release into aquatic ecosystems should be avoided.

Interactive Data Table: Hazard Classification for 4,4'-Methylenebis(2,6-dimethylaniline)

| Hazard Statement Code | Description | Source |

| H411 | Toxic to aquatic life with long lasting effects | TCI Chemicals tcichemicals.com |

Effects on Soil Microorganisms and Plant Growth

Effects on Soil Microorganisms

Soil microorganisms are crucial for maintaining soil fertility and health through processes like nutrient cycling and organic matter decomposition. The introduction of aromatic amines into the soil can disrupt these vital functions.

While specific data for 4,4'-Methylenebis(2,6-dimethylaniline) is absent, it is plausible that its introduction into the soil could lead to similar inhibitory effects on microbial populations and their enzymatic activities. The complex structure of this compound might also influence its bioavailability and persistence in the soil environment, potentially leading to long-term impacts on microbial community structure and function.

Interactive Data Table: Potential Effects of Aromatic Amines on Soil Microbial Parameters

| Parameter | Potential Effect | Reference Compound(s) |

| Microbial Biomass | Decrease | Aniline (B41778) |

| Dehydrogenase Activity | Inhibition | Aniline |

| Urease Activity | Inhibition | Aniline |

| Phosphatase Activity | Inhibition | Aniline |

| Nitrification Rate | Reduction | Aniline |

| Nitrogen Fixation | Potential Inhibition | General Aromatic Amines |

Effects on Plant Growth

Studies on aniline have shown significant negative impacts on the growth of various plant species, including rice (Oryza sativa L.). researchgate.net Aniline exposure can lead to a reduction in germination rates and inhibit the activity of essential enzymes for seedling development. researchgate.net Furthermore, it can cause a significant decrease in root length, which is a critical parameter for nutrient and water uptake. researchgate.net

For the related compound 4,4'-methylenedianiline (B154101) (MDA), concerns have been raised about its potential for plant uptake from contaminated soil. usu.edu While detailed phytotoxicity studies are limited, the potential for bioaccumulation in plant tissues highlights a possible risk to the plants themselves and to organisms higher up the food chain. usu.edu

Given these findings for similar compounds, it is reasonable to hypothesize that 4,4'-Methylenebis(2,6-dimethylaniline) could also exhibit phytotoxic properties. The presence of methyl groups on the aniline rings may alter its toxicity profile compared to unsubstituted aniline or MDA, but the fundamental aromatic amine structure suggests a potential for adverse effects on plant growth and development.

Interactive Data Table: Potential Phytotoxic Effects of Aromatic Amines on Plants

| Plant Growth Parameter | Potential Effect | Reference Compound(s) |

| Seed Germination | Inhibition | Aniline researchgate.net |

| Root Elongation | Inhibition | Aniline researchgate.nete3s-conferences.org |

| Shoot Growth | Reduction | Aniline researchgate.net |

| Biomass Accumulation | Decrease | Aniline |

| Chlorophyll Content | Reduction | Aniline |

| Nutrient Uptake | Impairment | 4,4'-Methylenedianiline usu.edu |

Regulatory Science and Risk Assessment Methodologies in Chemical Research

Harmonized Classification and Labeling (GHS) Implications for Research and Development

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for communicating the hazards of chemical substances. For 4,4'-Methylenebis(2,6-dimethylaniline), its GHS classification dictates the necessary safety precautions, labeling, and handling procedures in research and development settings. Understanding these classifications is crucial for researchers to conduct risk assessments and implement appropriate control measures. The harmonized classification ensures that the potential hazards of the compound are clearly communicated to all personnel who may handle it, thereby minimizing the risk of exposure and ensuring a safer laboratory environment.

The specific GHS classifications for 4,4'-Methylenebis(2,6-dimethylaniline) highlight its potential health risks, including acute toxicity, skin and eye irritation, and respiratory irritation. sigmaaldrich.comtcichemicals.com These classifications are derived from available toxicological data and are essential for creating safety data sheets (SDS) and workplace safety protocols. In a research context, this information influences the selection of personal protective equipment (PPE), the design of experiments to minimize exposure, and the development of emergency procedures.

Table 1: GHS Hazard Classification for 4,4'-Methylenebis(2,6-dimethylaniline)

| Hazard Class | Hazard Statement Code | Description | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Warning |

| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin | Warning |

| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled | Warning |

| Skin Irritation (Category 2) | H315 | Causes skin irritation | Warning |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | May cause respiratory irritation | Warning |

| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411 | Toxic to aquatic life with long lasting effects | None |

Data sourced from multiple chemical suppliers. sigmaaldrich.comtcichemicals.com

Associated precautionary statements (P-codes) provide guidance on prevention, response, storage, and disposal. Key preventive measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate protective gloves, clothing, and eye/face protection. sigmaaldrich.comtcichemicals.com

Chemical Inventory Listings and Registration Requirements (e.g., REACH, AICIS)

The regulation of chemical substances involves their inclusion in national or regional inventories. These inventories list chemicals that are legally permitted for manufacture, importation, and use within a specific jurisdiction. The status of 4,4'-Methylenebis(2,6-dimethylaniline) on these lists determines its commercial availability and the regulatory obligations associated with its use in research and industry.

In Europe, the compound is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS), which is a key indicator of its pre-market status. sigmaaldrich.com However, being on EINECS does not exempt it from the requirements of the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. Under REACH, manufacturers or importers of substances in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA). While a closely related substance, 4,4'-Methylenebis[2,6-diethylaniline], has an active REACH registration, a specific registration for 4,4'-Methylenebis(2,6-dimethylaniline) was not identified. nih.gov

In the United States, chemical substances are regulated under the Toxic Substances Control Act (TSCA), which requires the Environmental Protection Agency (EPA) to maintain an inventory of all existing chemicals manufactured or processed in the country. epa.gov 4,4'-Methylenebis(2,6-dimethylaniline) is not listed on the public TSCA inventory, which may impact its use in commercial applications without prior notification and review by the EPA. sarex.comwiley.law

In Australia, the Australian Industrial Chemicals Introduction Scheme (AICIS) regulates the importation and manufacture of industrial chemicals. A search of the AICIS inventory did not yield a result for this specific compound, suggesting that its introduction into Australia for industrial use would likely require a specific assessment and categorization process. industrialchemicals.gov.au

Table 2: Inventory Status of 4,4'-Methylenebis(2,6-dimethylaniline) (CAS: 4073-98-7)

| Inventory | Jurisdiction | Status | Identifier |

|---|---|---|---|

| EINECS | European Union | Listed | EC Number: 223-786-9 |

| TSCA | United States | Not Listed (Public) | N/A |

| AICIS | Australia | Not Listed | N/A |

| IECSC | China | Listed | - |

Inventory status compiled from various regulatory databases and supplier information.

Exposure Assessment Methodologies in Occupational and Environmental Settings for Research Compounds

Exposure assessment is a critical component of risk assessment, aiming to quantify the contact between a chemical agent and a human population or environmental compartment. For research compounds like 4,4'-Methylenebis(2,6-dimethylaniline), which belongs to the aromatic amine class, established methodologies are adapted to the specific laboratory or industrial setting. acs.orgresearchgate.net Given the compound's GHS classification, which indicates hazards via inhalation, dermal contact, and ingestion, a comprehensive exposure assessment must consider all potential routes. sigmaaldrich.com

Occupational Exposure Assessment: In a laboratory or industrial setting, occupational exposure assessment for aromatic amines typically involves a combination of air monitoring and biological monitoring.

Air Monitoring: This process measures the concentration of the substance in the workplace air. For aromatic amines, personal air sampling is often employed, where a sampling device is placed in the breathing zone of the worker. cdc.gov NIOSH Method 2017, for example, outlines a procedure for collecting aromatic amines from the air. tcichemicals.com Samples can be collected using sorbent tubes (e.g., silica gel) or acid-coated filters, followed by laboratory analysis, often using gas chromatography (GC) with a nitrogen-specific detector or mass spectrometry (MS). osha.gov

Biological Monitoring: Aromatic amines are known to be readily absorbed through the skin, meaning that air monitoring alone may not fully capture a worker's total exposure. tcichemicals.comacs.org Biological monitoring, which involves measuring the chemical or its metabolites in biological samples (typically urine), provides an integrated measure of uptake from all exposure routes. cdc.gov Analysis of post-shift urine for the parent compound or its metabolites is a common and effective method for assessing internal exposure to aromatic amines. tcichemicals.com This approach is crucial for evaluating the effectiveness of personal protective equipment and work practices in preventing dermal absorption.

Environmental Exposure Assessment: Environmental exposure assessment focuses on the potential release of the compound into the environment and its subsequent fate and transport. For a substance like 4,4'-Methylenebis(2,6-dimethylaniline), the primary concern during production and use is its release into wastewater. oecd.org The assessment involves:

Predicting Environmental Concentrations (PECs): Site-specific scenarios are used to calculate the predicted concentrations in environmental compartments like surface water and sediment. oecd.org

Determining Predicted No-Effect Concentrations (PNECs): This involves using ecotoxicity data from studies on aquatic organisms (e.g., algae, daphnia, fish) to determine a concentration below which adverse effects are unlikely to occur. oecd.org

Risk Characterization: The ratio of PEC to PNEC is calculated to characterize the environmental risk. A ratio below 1 suggests that the risk is adequately controlled. oecd.org

Development of Risk Management Strategies within the Academic and Industrial Context

Effective risk management is essential to ensure the safe handling of 4,4'-Methylenebis(2,6-dimethylaniline) in both academic research and industrial applications. These strategies are based on the compound's known hazards and are designed to minimize exposure and prevent adverse health effects. The development of these strategies typically follows the "hierarchy of controls," a system that prioritizes the most effective control measures.

Hierarchy of Controls:

Elimination/Substitution: The most effective strategy is to eliminate the use of the hazardous chemical or substitute it with a less hazardous alternative. In research, this could involve exploring different synthetic pathways or using a different curing agent in industrial applications.

Engineering Controls: If elimination or substitution is not feasible, engineering controls should be implemented to isolate people from the hazard. For a powdered substance like 4,4'-Methylenebis(2,6-dimethylaniline), this includes:

Using the chemical within a certified chemical fume hood or a glove box to control airborne dust and vapors.

Employing local exhaust ventilation at the source of potential release.

Using enclosed systems for transfer and weighing of the powder.

Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and intensity of exposure. Key administrative controls include:

Designated Areas: Establishing clearly marked "designated areas" where the compound is handled and stored. Access to these areas should be restricted to authorized and trained personnel.

Standard Operating Procedures (SOPs): Developing detailed SOPs for all procedures involving the chemical, including handling, storage, waste disposal, and emergency response.

Training: Ensuring that all personnel who handle the substance are fully trained on its hazards, safe handling procedures, and emergency protocols.

Personal Protective Equipment (PPE): PPE is considered the last line of defense and should be used in conjunction with other control measures. Based on the GHS classification, appropriate PPE for handling 4,4'-Methylenebis(2,6-dimethylaniline) includes:

Respiratory Protection: An N95 dust mask or a higher level of respiratory protection may be required, depending on the potential for airborne dust generation. sigmaaldrich.com

Eye and Face Protection: Chemical safety goggles or a face shield. sigmaaldrich.com

Spill and Decontamination Procedures: Risk management plans must include specific procedures for handling spills and decontaminating surfaces. For solid spills, the material should be carefully swept up or vacuumed with a HEPA-filtered vacuum to avoid generating dust. thermofisher.com Contaminated surfaces and equipment should be decontaminated according to established laboratory protocols. All contaminated waste, including PPE, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

Table of Compounds

| Compound Name |

|---|

| 4,4'-Methylenebis(2,6-dimethylaniline) |

| 4,4'-Methylenebis[2,6-diethylaniline] |

| Aniline (B41778) |

| Benzidine |

| N-nitroso compounds |

| 4,4'-diaminodiphenylsulfone |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Applications in Advanced Functional Materials

While 4,4'-Methylenebis(2,6-dimethylaniline) and its sterically hindered counterparts like 4,4'-Methylenebis(2,6-diethylaniline) (B67957) (MDEA) are well-established as highly effective curing agents for epoxy resins and chain extenders for polyurethanes, emerging research is exploring their potential in more advanced functional materials. chemicalbook.comevitachem.com The presence of bulky alkyl groups in the ortho positions relative to the amine functionalities is a key structural feature. This steric hindrance strategically reduces the reactivity of the amine groups, which is a desirable characteristic for creating materials with long shelf lives and controlled curing times, crucial for manufacturing large composite structures. iucr.orgiucr.org

The development of high-performance polymers is a primary focus. By incorporating this diamine into polymer backbones, researchers aim to create materials with enhanced thermal stability and superior mechanical properties. evitachem.com Its molecular structure facilitates dense crosslinking in epoxy systems, leading to robust coatings and adhesives. evitachem.com Beyond these roles, investigations are underway into its use as a building block for synthesizing sterically demanding ligands for catalysis. iucr.orgnih.govresearchgate.net The specific geometry and electronic properties conferred by the substituted aniline (B41778) rings are being explored for the development of novel N-heterocyclic carbenes and other complex molecular structures for specialized chemical transformations. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new materials based on 4,4'-Methylenebis(2,6-dimethylaniline) and its analogs. These predictive methods allow scientists to understand the relationship between molecular structure and macroscopic properties, thereby guiding experimental synthesis and reducing development time.

Researchers are using this crystallographic data to develop and validate computational models. These models can then be used to predict the properties of novel, unsynthesized derivatives. Molecular structure data can be utilized to calculate steric parameters and more accurately predict the catalytic properties of molecules through machine learning algorithms. nih.gov This predictive capability is crucial for designing new hardeners and ligands with tailored reactivity and performance characteristics for advanced resins and catalytic systems. nih.govresearchgate.net

| Compound | Chemical Formula | Dihedral Angle Between Aromatic Rings | Key Structural Features |

|---|---|---|---|

| 4,4′-Methylenebis(2,6-diethylaniline) | C₂₁H₃₀N₂ | 64.13 (6)° | Molecules form a network via intermolecular N—H⋯N bonds and C—H⋯π interactions. nih.govresearchgate.net |

| 4,4′-Methylenebis(3-chloro-2,6-diethylaniline) | C₂₁H₂₈Cl₂N₂ | 39.59 (8)° | The presence of the chlorine substituent reduces the twist angle between the aromatic rings. iucr.orgnih.gov |

Green Chemistry Approaches for Sustainable Synthesis and Processing

The chemical industry is undergoing a significant shift towards more sustainable and environmentally friendly practices, and the synthesis of aromatic amines is a key area of focus. Traditional methods for producing compounds like 4,4'-Methylenebis(2,6-dimethylaniline) are being re-evaluated in the context of green chemistry principles, which emphasize waste reduction, use of renewable feedstocks, and energy efficiency.

One promising approach is the development of advanced catalytic systems for continuous-flow synthesis. mdpi.com This method offers enhanced efficiency and sustainability for the reduction of nitroaromatic compounds to their corresponding aromatic amines. mdpi.com Research into novel heterogeneous catalysts, such as rhenium-based nanocomposites, demonstrates the potential for robust and stable continuous-flow systems that can serve as a sustainable route for producing valuable aromatic amines. mdpi.com

Furthermore, the principles of biocatalysis and the use of renewable resources are gaining traction. rsc.org Metabolic engineering of microorganisms like Pseudomonas putida presents a pathway for synthesizing aromatic amines from waste-derived substrates, contributing to a circular economy in chemical manufacturing. prezi.com While classical synthesis methods often suffer from low atom economy and the generation of stoichiometric waste, modern catalytic approaches like hydrogen borrowing and reductive amination are being developed to create amines from renewable bio-based sources. rsc.org Evaluating these emerging processes using tools like the CHEM21 green metrics toolkit is essential to ensure a holistic improvement in their environmental impact. rsc.org

Translational Research from Laboratory Findings to Industrial Innovation

The journey of 4,4'-Methylenebis(2,6-dimethylaniline) and its analogs from laboratory curiosities to indispensable industrial chemicals exemplifies the importance of translational research. The unique properties identified at the molecular level have been successfully translated into practical applications, particularly in the polymer and coatings industries. nih.gov

A prime example is 4,4'-Methylenebis(2,6-diethylaniline) (MDEA), which is commercially available as an excellent chain extender for polyurethanes and a curing agent for epoxides. chemicalbook.com Its industrial significance stems from laboratory findings that demonstrated how its sterically hindered amine groups lead to a longer gelation time in resins. iucr.orgnih.gov This extended processing window is a critical factor in the industrial production of large cast parts and high-performance composite materials, as it allows for better impregnation of reinforcing fillers. nih.gov

The industrial adoption of these compounds is also reflected in their production volumes and regulatory status. For example, MDEA is listed in the EPA's Chemical Data Reporting (CDR) with significant production volumes, and it is used in sectors such as paint and coating manufacturing. nih.gov Patent literature further bridges the gap between lab-scale synthesis and industrial production, detailing methods optimized for high yield and purity suitable for commercialization. google.com This translation from fundamental chemical understanding to large-scale industrial application highlights the innovation pipeline that turns scientific discoveries into valuable commercial products.

Interdisciplinary Collaborations in Aromatic Amine Research

The advancement of research and application of complex molecules like 4,4'-Methylenebis(2,6-dimethylaniline) is increasingly dependent on interdisciplinary collaborations. The multifaceted nature of aromatic amine chemistry necessitates the integration of expertise from various scientific and engineering fields to address challenges and unlock new opportunities.

The development of advanced functional materials requires a synergistic effort between synthetic organic chemists, who design and create new molecular structures, and materials scientists and engineers, who characterize the physical properties of the resulting polymers and composites and design their application. nih.govresearchgate.net Furthermore, the integration of computational chemistry allows for a deeper, predictive understanding of structure-property relationships, fostering a more rational design process for new materials. nih.gov

Beyond materials science, the broader field of aromatic amine research connects to environmental science and biology. wisdomlib.org Efforts to develop greener synthesis routes bring together organic chemists and chemical engineers to design sustainable processes. mdpi.comrsc.org The study of aromatic amines in biological systems, though a distinct field, underscores the importance of cross-disciplinary approaches to understanding the behavior of these compounds. mdpi.com Such collaborations are essential for driving innovation, from designing next-generation polymers to ensuring their production and use are sustainable and safe.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of 4,4'-methylenebis(2,6-dimethylaniline) via condensation reactions?

- Methodological Answer: The reaction of 2,6-dimethylaniline with formaldehyde (aqueous or paraformaldehyde) requires precise control of:

- Molar ratio: A 2:1 ratio of amine to formaldehyde is typical, but deviations can lead to oligomers or incomplete bridging .

- Temperature: Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation. Elevated temperatures (>100°C) may degrade intermediates.

- pH: Acidic conditions (e.g., HCl catalysis) favor imine formation, while neutral/basic conditions require longer reaction times .

- Monitoring: Use -NMR to track the disappearance of the starting amine’s NH peaks (δ 3–4 ppm) and the emergence of methylene bridge protons (δ 4–5 ppm) .

Q. How can researchers distinguish 4,4'-methylenebis(2,6-dimethylaniline) from structural isomers using analytical techniques?

- Methodological Answer:

- GC-MS: Compare retention times and fragmentation patterns. The parent ion (m/z 254) and characteristic fragments (e.g., m/z 121 for dimethylaniline moieties) confirm the structure .

- -NMR: The methylene bridge (CH) appears as a singlet at δ 3.8–4.2 ppm. Isomers with different substitution patterns (e.g., 2,4'-linkages) show split peaks due to asymmetric environments .

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Isomers exhibit distinct retention times; spiking with authentic standards resolves ambiguities .

Q. What methods are recommended for assessing purity and identifying impurities in 4,4'-methylenebis(2,6-dimethylaniline)?

- Methodological Answer:

- HPLC: Quantify purity using a gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Impurities like residual 2,6-dimethylaniline (retention time ~5–7 min) and oligomers (e.g., trimer at ~12 min) are detectable .

- Karl Fischer titration: Determine moisture content (<0.5% is typical for high-purity batches) .

- Melting point: Pure samples melt sharply at 87°C; depressed or broad ranges indicate impurities .

Advanced Research Questions

Q. How can conflicting NMR data for 4,4'-methylenebis(2,6-dimethylaniline) derivatives be resolved?

- Methodological Answer: Contradictions often arise from:

- Solvent effects: Deuterated methanol vs. CDCl can shift NH and CH signals. Record spectra in multiple solvents for comparison .

- Dynamic processes: Rotational barriers in the methylene bridge may cause peak broadening. Variable-temperature NMR (e.g., 25–60°C) clarifies dynamic behavior .

- 2D techniques: - COSY and - HSQC correlate overlapping signals, resolving ambiguities in crowded regions (e.g., aromatic protons) .

Q. What mechanistic insights explain the selectivity of formaldehyde in forming 4,4'-methylenebis(2,6-dimethylaniline)?

- Methodological Answer: